molecular formula C16H25N3O B248540 3-(4-Ethyl-piperazin-1-yl)-N-o-tolyl-propionamide

3-(4-Ethyl-piperazin-1-yl)-N-o-tolyl-propionamide

Cat. No. B248540
M. Wt: 275.39 g/mol
InChI Key: JUSRNBBFUNUDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethyl-piperazin-1-yl)-N-o-tolyl-propionamide, commonly known as ETPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ETPP belongs to the class of piperazine derivatives and has been studied for its ability to act as a modulator of various biological pathways.

Mechanism of Action

The exact mechanism of action of ETPP is not fully understood. However, it is believed to act on various biological pathways including the GABAergic system, the glutamatergic system, and the opioid system. ETPP has been shown to modulate the activity of these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
ETPP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to its analgesic and antidepressant effects. ETPP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, ETPP has been shown to modulate the activity of various ion channels, leading to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using ETPP in lab experiments is its ability to modulate multiple biological pathways, making it a versatile tool for studying various physiological processes. However, one of the limitations of using ETPP is its potential toxicity, which may limit its use in certain experiments. In addition, the synthesis of ETPP can be challenging, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on ETPP. One area of research is the development of more efficient and cost-effective synthesis methods for ETPP. Another area of research is the identification of the exact mechanism of action of ETPP, which may lead to the development of more targeted therapies. In addition, further research is needed to determine the safety and efficacy of ETPP in clinical trials, particularly in the treatment of neurological disorders and cancer.

Synthesis Methods

The synthesis of ETPP involves the reaction of 4-ethylpiperazine with N-(o-tolyl)propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques. The yield of ETPP can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent choice.

Scientific Research Applications

ETPP has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. ETPP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, ETPP has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.

properties

Product Name

3-(4-Ethyl-piperazin-1-yl)-N-o-tolyl-propionamide

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C16H25N3O/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3,(H,17,20)

InChI Key

JUSRNBBFUNUDBE-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2C

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2C

solubility

41.3 [ug/mL]

Origin of Product

United States

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